2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro-
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Overview
Description
2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- is an acridine derivative with the molecular formula C14H13NO2. Acridine derivatives are known for their flat, planar aromatic structures with hydrophobic nitrogen atoms, making them structurally analogous to anthracene
Preparation Methods
The synthesis of 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid with cyclohexanone in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Industry: Utilized in the development of organic electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA . This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar compounds to 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- include:
Acridine: The parent compound with a similar planar structure.
Acridone: An oxidized derivative with a carbonyl group.
9-Aminoacridine: A derivative with an amino group at the 9-position.
What sets 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- apart is its unique combination of the tetrahydro structure and the carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
5508-14-5 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroacridine-2,9-dicarboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)8-5-6-12-10(7-8)13(15(19)20)9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2,(H,17,18)(H,19,20) |
InChI Key |
RQQFRUAPFFTNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2CC1C(=O)O)C(=O)O |
Origin of Product |
United States |
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